

Fmoc-Deg-OH: A Comprehensive Technical Guide to a Versatile PEG Linker

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Fmoc-Deg-OH**

Cat. No.: **B2661125**

[Get Quote](#)

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Molecular Structure, Properties, and Applications of Fmoc-8-amino-3,6-dioxaoctanoic acid.

This guide provides a detailed examination of **Fmoc-Deg-OH**, a heterobifunctional linker widely utilized in peptide synthesis, bioconjugation, and the development of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).^{[1][2][3]} Here, "Deg" refers to the diethylene glycol moiety, rendering the full chemical name as Fmoc-8-amino-3,6-dioxaoctanoic acid.^{[4][5]} This molecule is also frequently referred to by the synonym Fmoc-AEEA-OH, where AEEA stands for [2-(2-aminoethoxy)ethoxy]acetic acid.^{[2][6]}

Molecular Structure and Chemical Formula

Fmoc-Deg-OH is characterized by three key functional components: a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus, a hydrophilic diethylene glycol spacer, and a terminal carboxylic acid group.^[2] This unique architecture imparts desirable properties for its various applications. The Fmoc group provides orthogonal

protection in standard solid-phase peptide synthesis (SPPS), while the PEG-like spacer enhances solubility and provides spatial separation between conjugated molecules.[2][4][7]

Chemical Formula: C₂₁H₂₃NO₆[5][8]

IUPAC Name: 2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetic acid[5]

CAS Number: 166108-71-0[5][8][9]

The structural formula is depicted below:

Caption: 2D representation of Fmoc-8-amino-3,6-dioxaoctanoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of **Fmoc-Deg-OH** is presented in the table below. These properties are critical for its handling, storage, and application in various chemical reactions.

Property	Value	Source(s)
Molecular Weight	385.42 g/mol	[8][10]
Appearance	White to off-white powder or crystalline powder	[8][10]
Melting Point	85 - 105 °C	[5][8]
Purity	≥95% - ≥99% (HPLC)	[8][10][11]
Solubility	Soluble in polar organic solvents such as DMF, DMSO, and NMP.[2][12] Moderately soluble in water after Fmoc removal.[2]	
Storage	Store at -20°C for long-term storage, protected from light and moisture.[4][10][13] Can be stored at 2-8°C for shorter periods.[12][14]	

Core Applications and Mechanistic Insights

Fmoc-Deg-OH serves as a versatile building block and linker in several advanced biochemical and pharmaceutical applications. Its heterobifunctional nature allows for the sequential or orthogonal conjugation of different molecules.[4][14]

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, **Fmoc-Deg-OH** is employed as a hydrophilic spacer to modify peptides. The incorporation of the diethylene glycol unit can enhance the solubility of hydrophobic peptides, improve their pharmacokinetic properties, and provide a flexible linker for the attachment of other moieties like labels or drugs.[2][7] Its compatibility with standard Fmoc-based SPPS protocols makes it a valuable tool for creating complex and functionalized peptides.[2]

The core principle of its use in SPPS involves the deprotection of the Fmoc group using a mild base, typically piperidine in DMF, to expose the primary amine. This amine is then available for

coupling to the carboxylic acid of the next amino acid in the sequence, facilitated by standard coupling reagents like HBTU or HATU.[11][15][16]

PROTAC and ADC Development

Fmoc-Deg-OH is a widely used PEG-based linker in the synthesis of PROTACs and ADCs.[1][3][13] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[17][18] ADCs, on the other hand, consist of a cytotoxic drug linked to an antibody that targets cancer cells.[1]

In both modalities, the linker plays a critical role in connecting the two active components. The length, flexibility, and hydrophilicity of the linker, properties imparted by the diethylene glycol chain of **Fmoc-Deg-OH**, are crucial for the efficacy of the final construct.[2][19] The terminal carboxylic acid of **Fmoc-Deg-OH** can be activated to react with an amine group on one of the ligands, while the Fmoc-protected amine can be deprotected and coupled to the other ligand, allowing for a controlled, stepwise assembly of the final PROTAC or ADC.[16][20]

Experimental Protocols

General Handling and Storage

To ensure the integrity of **Fmoc-Deg-OH**, it should be handled in a clean, dry environment. It is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere if possible.[21] For long-term storage, temperatures of -20°C are recommended.[4][10][13] When preparing solutions, anhydrous solvents like DMF or DMSO should be used to prevent premature hydrolysis.[4]

Workflow for Incorporation into a Peptide Chain via SPPS

The following is a generalized workflow for the incorporation of **Fmoc-Deg-OH** into a peptide sequence using manual solid-phase peptide synthesis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. medchemexpress.com [medchemexpress.com]
- 2. chempep.com [chempep.com]
- 3. Fmoc-8-amino-3,6-dioxaoctanoic acid | 166108-71-0 [chemicalbook.com]
- 4. Fmoc-NH-PEG2-CH₂COOH, CAS 166108-71-0 | AxisPharm [axispharm.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. US20050187407A1 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
- 7. Purchase Directly from Fmoc-AEEA-OH | China Fmoc-AEEA-OH Supplies [iwei-peptide.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Fmoc-8-Amino-3,6-dioxaoctanoic acid, 1 g, CAS No. 166108-71-0 | Fluorenylmethylene / Fmoc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 10. sinopeg.com [sinopeg.com]
- 11. Fmoc-NH-PEG2-CH₂COOH, 166108-71-0, Semaglutide Intermediate - Biopharma PEG [biochempep.com]
- 12. medkoo.com [medkoo.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Fmoc-mini-PEG Fmoc-8-Amino-3,6-Dioxaoctanoic Acid | 166108-71-0 | FXX-5521-PI [biosynth.com]
- 15. Fmoc-NH-(PEG) 2 -COOH (20 atoms) Novabiochem 916585-44-9 [sigmaaldrich.com]
- 16. Fmoc-NH-PEG2-CH₂COOH, 166108-71-0 | BroadPharm [broadpharm.com]
- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]
- 19. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fmoc-NH-PEG2-COOH, 872679-70-4 - Biopharma PEG [biochempeg.com]
- 21. usbio.net [usbio.net]
- To cite this document: BenchChem. [Fmoc-Deg-OH: A Comprehensive Technical Guide to a Versatile PEG Linker]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2661125#fmoc-deg-oh-molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com